An In-depth Technical Guide to 2-NP-Amoz: Structure, Application, and Experimental Protocols
An In-depth Technical Guide to 2-NP-Amoz: Structure, Application, and Experimental Protocols
for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-NP-Amoz, or 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one, is a significant analytical standard primarily utilized in the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofuran antibiotic, furaltadone.[1][2] Due to the rapid metabolism of furaltadone in vivo, direct monitoring of the parent drug in edible tissues is impractical.[3] Instead, analytical methods focus on detecting its stable, tissue-bound metabolite, AMOZ.[3][4] 2-NP-Amoz is formed through the derivatization of AMOZ with 2-nitrobenzaldehyde, a necessary step to create a stable product suitable for analysis by various methods, including enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of the structure of 2-NP-Amoz, its role in the detection of furaltadone residues, and detailed experimental protocols for its application.
Core Structure and Properties of 2-NP-Amoz
The structural and physicochemical properties of 2-NP-Amoz are well-defined, providing a solid foundation for its use as an analytical standard.
Table 1: Physicochemical Properties of 2-NP-Amoz
| Property | Value | Source |
| IUPAC Name | 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |
| Molecular Formula | C15H18N4O5 | |
| Molecular Weight | 334.33 g/mol | |
| CAS Number | 183193-59-1 | |
| Canonical SMILES | C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3--INVALID-LINK--[O-] | |
| InChI | InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+ | |
| InChIKey | PCYAMVONOKWOLP-CXUHLZMHSA-N |
Logical Relationship in Furaltadone Residue Analysis
While 2-NP-Amoz does not have a direct biological signaling pathway, its significance lies in the analytical workflow for detecting furaltadone use. The following diagram illustrates the relationship between the parent drug, its metabolite, and the derivatized product for detection.
Experimental Protocols for AMOZ Detection via 2-NP-Amoz
The detection of AMOZ residues in biological samples, such as animal tissues, involves a multi-step process: extraction of the tissue-bound metabolite, derivatization to form 2-NP-Amoz, and subsequent analysis.
Sample Preparation and Extraction of AMOZ
The initial step involves the release of covalently bound AMOZ from tissue proteins.
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Homogenization: Homogenize the tissue sample (e.g., muscle, liver) in an acidic solution.
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Acid Hydrolysis: Incubate the homogenate under acidic conditions to hydrolyze the protein-metabolite bonds and release AMOZ.
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Neutralization and Centrifugation: Neutralize the mixture and centrifuge to separate the supernatant containing the released AMOZ from the solid tissue debris.
Derivatization of AMOZ to 2-NP-Amoz
The extracted AMOZ is then derivatized with 2-nitrobenzaldehyde.
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Reaction Mixture: Add a solution of 2-nitrobenzaldehyde in a suitable solvent (e.g., methanol) to the supernatant containing AMOZ.
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Incubation: Incubate the reaction mixture, often with heating (e.g., reflux at 65°C), to facilitate the formation of the Schiff base, 2-NP-Amoz. The reaction involves the condensation of the primary amine group of AMOZ with the aldehyde group of 2-nitrobenzaldehyde.
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Extraction of 2-NP-Amoz: After the reaction, perform a liquid-liquid extraction to isolate the newly formed 2-NP-Amoz.
Analytical Detection of 2-NP-Amoz
The extracted 2-NP-Amoz can be quantified using various sensitive analytical techniques.
This immunoassay is a common method for the high-throughput screening of 2-NP-Amoz.
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Principle: The assay is based on the competition between the 2-NP-Amoz in the sample and a known amount of 2-NP-Amoz-protein conjugate (coating antigen) for binding to a limited amount of specific monoclonal antibody.
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Procedure:
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Coat microtiter plates with the 2-NP-Amoz-protein conjugate.
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Add the sample extract (containing 2-NP-Amoz) and the monoclonal antibody to the wells.
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Incubate to allow for competitive binding.
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Wash the plate to remove unbound components.
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Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
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Add a substrate that produces a colorimetric signal upon reaction with the enzyme.
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Measure the absorbance, which is inversely proportional to the concentration of 2-NP-Amoz in the sample.
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Quantitative Data: The concentration of 2-NP-Amoz is determined from a standard curve. The concentration of AMOZ in the original sample is then calculated using the molecular weights of AMOZ and 2-NP-Amoz.
Table 2: Performance of ic-ELISA for 2-NP-Amoz Detection
| Parameter | Value | Source |
| IC50 Value | 0.11 ng/mL | |
| Linear Range | 0.01 - 1.0 ng/mL | |
| Recoveries | 81.1% - 105.3% | |
| Coefficients of Variation | 5.4% - 9.7% |
LC-MS/MS is a highly specific and sensitive confirmatory method for the analysis of 2-NP-Amoz.
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Principle: The sample extract is injected into a liquid chromatograph to separate 2-NP-Amoz from other components. The separated analyte is then introduced into a mass spectrometer for detection and quantification based on its specific mass-to-charge ratio and fragmentation pattern.
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Procedure:
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Optimize the chromatographic conditions (column, mobile phase, flow rate) for the separation of 2-NP-Amoz.
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Optimize the mass spectrometry parameters (ionization mode, precursor and product ions, collision energy) for the sensitive detection of 2-NP-Amoz. Multiple Reaction Monitoring (MRM) is typically used for quantification.
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Inject the prepared sample extract into the LC-MS/MS system.
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Identify and quantify 2-NP-Amoz based on its retention time and the intensity of its specific MRM transitions.
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Quantitative Data: A matrix-matched calibration curve is often used for accurate quantification.
Table 3: LC-MS/MS Parameters for 2-NP-Amoz Analysis
| Parameter | Value | Source |
| Retention Time | ~3.3 min | |
| Precursor Ion (m/z) | 335 | |
| Product Ions (m/z) | 291, 127 | |
| Internal Standard | D5-AMOZ |
Experimental Workflow for AMOZ Detection
The following diagram provides a visual representation of the complete experimental workflow for the detection of AMOZ in tissue samples, highlighting the critical role of 2-NP-Amoz.
Conclusion
2-NP-Amoz is an indispensable analytical tool in the field of food safety and veterinary drug residue analysis. Its well-characterized structure and properties make it a reliable standard for the derivatization and subsequent quantification of the furaltadone metabolite, AMOZ. The detailed experimental protocols for its use in ELISA and LC-MS/MS provide robust and sensitive methods for monitoring the illegal use of furaltadone in food-producing animals. Understanding the structure and application of 2-NP-Amoz is crucial for researchers and professionals involved in drug metabolism studies and regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
